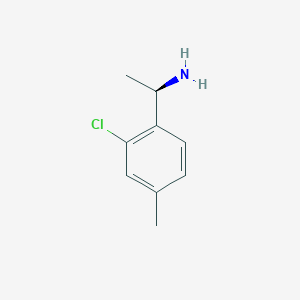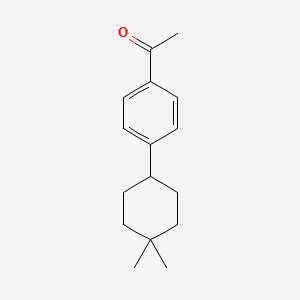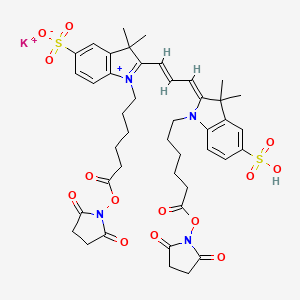
2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate is a specialized chemical compound known for its unique properties and applications This compound is characterized by the presence of a perfluorinated alkyl chain, a sulfonyl group, and an acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate typically involves multiple steps:
Formation of the Perfluorotridecylsulfonyl Chloride: This step involves the reaction of perfluorotridecane with chlorosulfonic acid to form perfluorotridecylsulfonyl chloride.
Amination: The perfluorotridecylsulfonyl chloride is then reacted with N-methylamine to form N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamine.
Acrylation: Finally, the N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamine is reacted with acryloyl chloride to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate can undergo various chemical reactions, including:
Polymerization: The acrylate moiety allows for polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the acrylate can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are employed for hydrolysis.
Major Products Formed
Polymers: Polymerization results in the formation of polyacrylates.
Substituted Compounds: Substitution reactions yield various derivatives depending on the nucleophile used.
Carboxylic Acids and Alcohols: Hydrolysis produces carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties such as hydrophobicity and chemical resistance.
Biology: Investigated for its potential use in bio-compatible coatings and materials.
Medicine: Explored for drug delivery systems due to its ability to form stable and inert polymers.
Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate is primarily related to its ability to undergo polymerization and form stable polymers. The perfluorinated alkyl chain imparts hydrophobicity and chemical resistance, while the sulfonyl group can interact with various substrates, enhancing adhesion and stability. The acrylate moiety allows for cross-linking and network formation, contributing to the mechanical strength and durability of the resulting materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(N-(1,1-Dihydroperfluorooctylsulfonyl)-N-methylamino)ethyl acrylate
- 2-(N-(1,1-Dihydroperfluorodecylsulfonyl)-N-methylamino)ethyl acrylate
- 2-(N-(1,1-Dihydroperfluorododecylsulfonyl)-N-methylamino)ethyl acrylate
Comparison
Compared to similar compounds, 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate stands out due to its longer perfluorinated alkyl chain, which enhances its hydrophobicity and chemical resistance. This makes it particularly suitable for applications requiring high-performance materials with superior stability and durability.
Propiedades
Número CAS |
66008-67-1 |
|---|---|
Fórmula molecular |
C19H12F25NO4S |
Peso molecular |
825.3 g/mol |
Nombre IUPAC |
2-[methyl(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C19H12F25NO4S/c1-3-7(46)49-5-4-45(2)50(47,48)6-8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)15(34,35)16(36,37)17(38,39)18(40,41)19(42,43)44/h3H,1,4-6H2,2H3 |
Clave InChI |
NYDXNYWTPDRONX-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC(=O)C=C)S(=O)(=O)CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)




![6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B12837239.png)






